Cas no 1261608-03-0 (2-Nitro-5-(2,4,5-trichlorophenyl)pyridine)

2-Nitro-5-(2,4,5-trichlorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Nitro-5-(2,4,5-trichlorophenyl)pyridine
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- Inchi: 1S/C11H5Cl3N2O2/c12-8-4-10(14)9(13)3-7(8)6-1-2-11(15-5-6)16(17)18/h1-5H
- InChI Key: WCAFLKIERKIMEM-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1C1C=NC(=CC=1)[N+](=O)[O-])Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 313
- Topological Polar Surface Area: 58.7
- XLogP3: 4.5
2-Nitro-5-(2,4,5-trichlorophenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013026973-1g |
2-Nitro-5-(2,4,5-trichlorophenyl)pyridine |
1261608-03-0 | 97% | 1g |
$1460.20 | 2023-09-03 | |
Alichem | A013026973-250mg |
2-Nitro-5-(2,4,5-trichlorophenyl)pyridine |
1261608-03-0 | 97% | 250mg |
$489.60 | 2023-09-03 | |
Alichem | A013026973-500mg |
2-Nitro-5-(2,4,5-trichlorophenyl)pyridine |
1261608-03-0 | 97% | 500mg |
$839.45 | 2023-09-03 |
2-Nitro-5-(2,4,5-trichlorophenyl)pyridine Related Literature
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
Additional information on 2-Nitro-5-(2,4,5-trichlorophenyl)pyridine
Introduction to 2-Nitro-5-(2,4,5-trichlorophenyl)pyridine (CAS No. 1261608-03-0)
2-Nitro-5-(2,4,5-trichlorophenyl)pyridine (CAS No. 1261608-03-0) is a synthetic organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound is characterized by a pyridine ring substituted with a nitro group at the 2-position and a 2,4,5-trichlorophenyl group at the 5-position. The combination of these functional groups imparts distinct chemical and biological activities, making it a valuable compound for various scientific investigations.
The synthesis of 2-Nitro-5-(2,4,5-trichlorophenyl)pyridine involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, the use of transition metal-catalyzed reactions and microwave-assisted synthesis has significantly improved the yield and reduced the reaction time, making it more feasible for large-scale production.
In terms of its physical properties, 2-Nitro-5-(2,4,5-trichlorophenyl)pyridine is a solid at room temperature with a melting point ranging from 130°C to 135°C. It is insoluble in water but soluble in organic solvents such as dichloromethane, acetone, and ethanol. These solubility characteristics are crucial for its use in various chemical reactions and analytical techniques.
The biological activity of 2-Nitro-5-(2,4,5-trichlorophenyl)pyridine has been extensively studied in recent years. Research has shown that this compound exhibits potent antimicrobial and antifungal properties, making it a promising candidate for the development of new pharmaceutical agents. Studies have demonstrated its effectiveness against a wide range of bacteria and fungi, including drug-resistant strains. The mechanism of action is believed to involve the disruption of cell membranes and the inhibition of essential metabolic pathways in microbial cells.
Beyond its antimicrobial properties, 2-Nitro-5-(2,4,5-trichlorophenyl)pyridine has also shown potential as an anticancer agent. Preclinical studies have indicated that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The compound's ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further development in oncology research.
In addition to its direct biological effects, 2-Nitro-5-(2,4,5-trichlorophenyl)pyridine has been explored as a building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have used this compound as a starting material to develop novel derivatives with improved pharmacological profiles and reduced toxicity. These derivatives have shown promise in treating various diseases and conditions, including inflammatory disorders and neurodegenerative diseases.
The environmental impact of 2-Nitro-5-(2,4,5-trichlorophenyl)pyridine is another area of ongoing research. While the compound itself is not classified as hazardous or toxic under current regulations, its degradation products and potential environmental fate are being studied to ensure its safe use in industrial and pharmaceutical applications. Preliminary findings suggest that it degrades rapidly under certain environmental conditions, minimizing its long-term impact on ecosystems.
In conclusion, 2-Nitro-5-(2,4,5-trichlorophenyl)pyridine (CAS No. 1261608-03-0) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it an important subject of ongoing research in chemistry and pharmaceutical science. As new synthetic methods and applications continue to be developed, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing new therapeutic agents.
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